Indolizine-2-carbaldehyde
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Overview
Description
Indolizine-2-carbaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₇NO. It is a derivative of indolizine, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indolizine-2-carbaldehyde can be achieved through various methods. One notable approach is the recyclable stereoauxiliary aminocatalyzed strategy, which involves the [3+2] annulation of acyl pyridines and α,β-unsaturated aldehydes. This method utilizes aminosugars derived from biomass and provides an efficient one-pot synthesis of trisubstituted indolizine-2-carbaldehydes . Another method involves the use of the Scholtz reaction, Tschitschibabin reaction, pyridinium N-methylides, and cyclization of alkynes with heteroaromatic compounds .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis strategies. These methods often require the use of organometallic reagents, Lewis acids, and potentially toxic solvents, which can limit their economical applications .
Chemical Reactions Analysis
Types of Reactions: Indolizine-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include indolizine derivatives with different functional groups, which can be further utilized in various synthetic applications .
Scientific Research Applications
Indolizine-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of indolizine-2-carbaldehyde involves its interaction with various molecular targets and pathways. It can mimic the structure of peptides and bind reversibly to enzymes, exhibiting significant physiological and pharmacological activities . The compound’s unique electronic structure allows it to participate in various biochemical processes, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Indole: A structurally similar compound with a benzene ring fused to a pyrrole ring.
Pyrrole: Another nitrogen-containing heterocycle with significant biological and synthetic applications.
Quinoline: A heterocyclic compound with a benzene ring fused to a pyridine ring, known for its antimalarial properties.
Uniqueness: Indolizine-2-carbaldehyde stands out due to its unique bicyclic structure and versatile reactivity. Its ability to undergo various chemical transformations and its wide range of applications in different fields make it a compound of significant interest in both academic and industrial research .
Properties
Molecular Formula |
C9H7NO |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
indolizine-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-7H |
InChI Key |
GZAJGIDURHUVHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C=O |
Origin of Product |
United States |
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